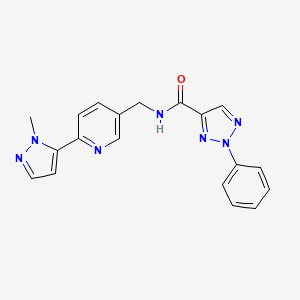
2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methoxybenzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity . The molecule also contains a dimethylamino group, which can potentially participate in hydrogen bonding and can influence the molecule’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and various substituents including a bromine atom, a methoxy group, and a dimethylamino group . These groups would all contribute to the overall shape, polarity, and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom could potentially be displaced in a nucleophilic substitution reaction . The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and the dimethylamino group would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Metabolism Studies
- In Vivo Metabolism : The metabolism of related compounds has been studied in vivo. For instance, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealing multiple metabolic pathways including deamination and reduction processes (Kanamori et al., 2002).
Photodynamic Therapy
- Photodynamic Therapy : A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives, including similar compounds, highlighted their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and photodegradation properties (Pişkin et al., 2020).
Photochemistry
- Photochemical Reactions : Research on bromopyrimidines, similar in structure, by Nasielski et al. (1972) has shown the influence of amines on their photochemistry, contributing to our understanding of photochemical reactions in organic compounds (Nasielski et al., 1972).
Antidiabetic Potential
- Antidiabetic Effects : Jung et al. (2017) investigated a compound structurally related to the target molecule, demonstrating its potential in treating type 2 diabetes through PPARα/γ dual activation (Jung et al., 2017).
Liquid Crystal Synthesis
- Liquid Crystal Synthesis : Bertini et al. (2003) researched on trioxadecalin derived liquid crystals, indicating the influence of phenyl substituents on mesogenic properties, which is relevant to materials science (Bertini et al., 2003).
Antioxidant Properties
- Natural Antioxidants : A study by Li et al. (2012) on nitrogen-containing bromophenols from marine algae indicated potent radical scavenging activity, suggesting applications as natural antioxidants (Li et al., 2012).
Medical Imaging
- Medical Imaging Applications : Eisenhut et al. (2000) conducted studies on N-(dialkylaminoalkyl)benzamides for melanoma imaging, demonstrating the importance of structure-affinity relationships and metabolic fate in developing effective imaging agents (Eisenhut et al., 2000).
Eigenschaften
IUPAC Name |
2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-21(2)13-6-4-12(5-7-13)17(22)11-20-18(23)15-10-14(24-3)8-9-16(15)19/h4-10,17,22H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBGWXXEKRMQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2636382.png)
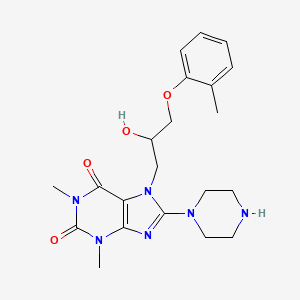

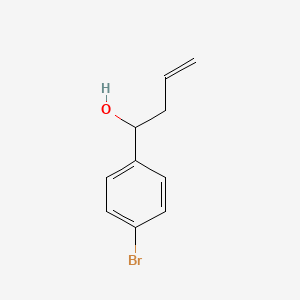
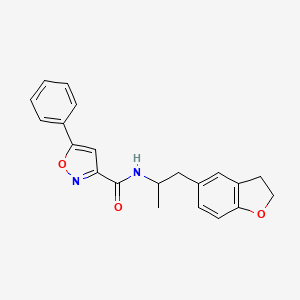
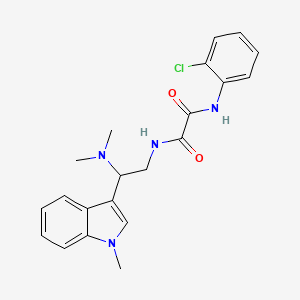
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2636390.png)
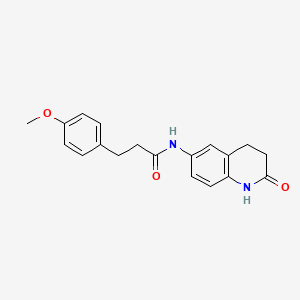
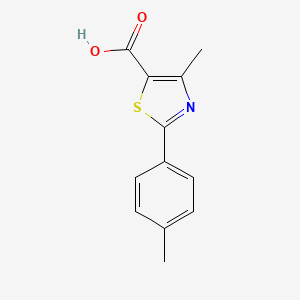
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2636397.png)
